(Rac)-Myrislignan

Anti-inflammatory Nitric oxide inhibition 8-O-4′-neolignan SAR

(Rac)-Myrislignan is the racemic mixture of the naturally occurring 8-O-4′-neolignan myrislignan, a bioactive constituent isolated from Myristica fragrans Houtt. (nutmeg).

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
CAS No. 41535-95-9
Cat. No. B149784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Myrislignan
CAS41535-95-9
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
InChIInChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3
InChIKeyULZFTGWWPHYLGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Myrislignan (CAS 41535-95-9): A Racemic 8-O-4′-Neolignan with Multi-Target Anti-Inflammatory and Anti-Proliferative Activity for Preclinical Procurement


(Rac)-Myrislignan is the racemic mixture of the naturally occurring 8-O-4′-neolignan myrislignan, a bioactive constituent isolated from Myristica fragrans Houtt. (nutmeg). Its anti-inflammatory profile is defined by dose-dependent inhibition of iNOS and COX-2 expression, suppression of NF-κB pathway activation, and reduction of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages. [1] Beyond inflammation, myrislignan demonstrates anti-proliferative activity against human lung adenocarcinoma (A549), gastric carcinoma (SGC-7901), and anti-parasitic efficacy against Toxoplasma gondii, mediated through mitochondrial dysfunction and apoptosis induction. [2]

Why Generic 8-O-4′-Neolignan Substitution Is Not Advisable for (Rac)-Myrislignan Procurement


The 8-O-4′-neolignan subclass produced by Myristica fragrans—including myrislignan, machilin D, oleiferin F, myristargenol A, and licarin A—exhibits highly divergent quantitative pharmacology despite sharing a core structural scaffold. For instance, within a single head-to-head assay, myrislignan (IC50 21.2 μM) and machilin D (IC50 18.5 μM) differ in NO production inhibition potency, while oleiferin F (IC50 25.56 μM) and myristargenol A (IC50 26.15 μM) are substantially weaker. [1] Furthermore, myrislignan possesses a unique anti-parasitic signature (T. gondii EC50 32.41 μg/mL with a selectivity window >4× against Vero cells) not reported for its closest structural analogs. [2] These quantitative disparities across anti-inflammatory potency, antimicrobial spectrum, and pharmacokinetic behavior (oral bioavailability F = 1.97%) mean that substituting one 8-O-4′-neolignan for another without confirmatory batch-specific data introduces uncontrolled experimental variability.

(Rac)-Myrislignan Quantitative Differentiation Evidence: Comparator-Backed Procurement Data


NO Production Inhibition: Head-to-Head Potency Ranking Against Four 8-O-4′-Neolignan Analogs and a Selective iNOS Inhibitor

In a direct comparative study of ten compounds isolated from Myristica fragrans seeds, myrislignan (compound 7) inhibited LPS-induced NO production in RAW 264.7 macrophages with an IC50 of 21.2 μM, ranking second only to machilin D (IC50 18.5 μM). Both outperformed the reference selective iNOS inhibitor L-N6-(1-iminoethyl)-lysine (L-NIL, IC50 27.1 μM). [1] In a subsequent 2024 study of eleven M. fragrans seed constituents, myrislignan exhibited the highest inhibitory activity with an IC50 of 19.28 μM, exceeding oleiferin F (25.56 μM), myristargenol A (26.15 μM), machilin A (46.56 μM), and nectandrin B (41.21 μM); six additional compounds (zuonin A, elemicin, eugenol, aristolignan, fragransin C1, otobaphenol) were essentially inactive (IC50 > 50 μM). [2]

Anti-inflammatory Nitric oxide inhibition 8-O-4′-neolignan SAR

Anti-Staphylococcal Activity: Quantitative MIC Range Against Multidrug-Resistant and Methicillin-Resistant S. aureus Strains

Myrislignan demonstrates anti-staphylococcal activity against a panel of five multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 μg/mL. While direct head-to-head MIC data against structural analogs in the same assay panel are not publicly available, this quantitative range establishes a baseline for comparative screening of 8-O-4′-neolignans against resistant Gram-positive pathogens. The MIC range of 128–256 μg/mL positions myrislignan as a moderately potent anti-staphylococcal lignan scaffold amenable to medicinal chemistry optimization.

Antimicrobial MRSA Multidrug-resistant Staphylococcus aureus

Selective Anti-Toxoplasma gondii Activity: In Vitro EC50, Invasion Inhibition, and Host Cell Selectivity Window

Myrislignan inhibited T. gondii RH strain tachyzoite proliferation with an EC50 of 32.41 μg/mL and reduced host cell invasion from 14.63% (untreated control) to 1.92% at 70 μg/mL, representing an 87% reduction in invasion rate. [1] Critically, myrislignan exhibited no significant cytotoxicity against Vero host cells at concentrations below 132 μg/mL, yielding a selectivity index (CC50 Vero / EC50 T. gondii) of >4.1. This anti-parasitic activity is mechanistically linked to mitochondrial damage, evidenced by reduced mitochondrial membrane potential (ΔΨm) and decreased ATP levels in treated tachyzoites. [2] Notably, this anti-T. gondii signature is not reported for the closest structural analogs machilin D or oleiferin F, representing a therapeutically relevant differentiation point.

Anti-parasitic Toxoplasma gondii Mitochondrial dysfunction

Pharmacokinetic Differentiator: Quantitatively Defined Low Oral Bioavailability (F = 1.97%) in Murine Model

A validated LC-MS/MS method quantified myrislignan in BALB/c mouse plasma following a single oral administration of 200 mg/kg, revealing an oral bioavailability (F) of only 1.97% relative to intraperitoneal administration. Intraperitoneal dosing (50 mg/kg) yielded a Cmax of 3,870 ± 1,200 ng/mL, AUC0–t of 2,050 ± 532 h·ng/mL, T1/2 of 0.692 ± 0.386 h, and Tmax of 0.167 ± 0.0915 h. [1] This extremely low oral bioavailability is a critical experimental design parameter: in vivo efficacy studies employing oral gavage of myrislignan must account for systemic exposure levels approximately 50-fold lower than those achieved via intraperitoneal injection at equivalent doses. In contrast, pharmacokinetic parameters for the comparator machilin D in the same species and route have not been systematically reported, leaving myrislignan as the only 8-O-4′-neolignan with fully characterized murine PK. [2]

Pharmacokinetics Oral bioavailability LC-MS/MS quantification

In Vivo Anti-Tumor Efficacy: Dose-Dependent Xenograft Tumor Growth Reduction in A549 Lung Cancer Model

Myrislignan demonstrated in vitro anti-proliferative activity against A549 human lung adenocarcinoma cells in a dose- and time-dependent manner (MTT assay), mediated by MAPK activation, EGFR pathway inhibition, mitochondrial membrane potential disruption, and Bcl-2/Bax ratio modulation. [1] Translating to in vivo efficacy, myrislignan administered at 3, 5, and 8 mg/kg reduced tumor growth in an A549 lung cancer mouse xenograft model. Additionally, against gastric cancer cells (SGC-7901), myrislignan exhibited an IC50 of 16.13 μM, and induced apoptosis at 50, 100, and 200 μmol/L via PI3K/AKT pathway suppression. [2] The availability of both in vitro mechanistic data and in vivo xenograft efficacy distinguishes myrislignan from structurally related 8-O-4′-neolignans such as oleiferin F and myristargenol A, for which comparable in vivo anti-tumor data are absent.

Anti-cancer Lung adenocarcinoma A549 xenograft

Phytotoxic Activity: Quantitative Growth Inhibition of Cress Seedlings as a Plant Bioassay Endpoint

Myrislignan inhibited seedling growth of cress (Lepidium sativum) in a concentration-dependent manner at concentrations exceeding 100 μM. The IC50 values for hypocotyl and root growth inhibition were 429 μM and 517 μM, respectively. This phytotoxic activity profile is consistent with myrislignan's proposed ecological role as an allelochemical in Myristica fragrans and distinguishes it from other 8-O-4′-neolignans such as machilin D and licarin A, for which comparable plant growth inhibition data have not been reported. The differential sensitivity of hypocotyl vs. root tissues (IC50 ratio = 1.21) suggests tissue-specific mechanisms of action, providing a quantifiable phenotypic endpoint for structure-activity relationship (SAR) studies of neolignan derivatives. [1]

Phytotoxicity Plant bioassay Allelopathy

(Rac)-Myrislignan Evidence-Backed Procurement Scenarios: Where Quantified Differentiation Drives Research Selection


Anti-Inflammatory Drug Discovery: Selecting the Appropriate 8-O-4′-Neolignan for NF-κB/NO Pathway Targeting

For research programs targeting LPS-induced inflammation via NF-κB pathway inhibition, myrislignan offers a well-characterized dual inhibitory profile on NO production (IC50 19.28–21.2 μM) and COX-2/iNOS expression with established dose-response relationships in RAW 264.7 macrophages. [1] When the primary screening objective is maximum NO inhibitory potency, machilin D (IC50 18.5 μM) provides a 1.15-fold advantage; however, myrislignan's ~1.3-fold superiority over oleiferin F (25.56 μM) and myristargenol A (26.15 μM) and its 1.28-fold advantage over the reference iNOS inhibitor L-NIL (27.1 μM) make it the preferred choice when balanced potency and target diversity are required. [2] Researchers should select myrislignan when the experimental design demands (a) a compound with potency exceeding the standard iNOS inhibitor L-NIL, (b) concurrent COX-2 and iNOS suppression, and (c) availability of orthogonal in vivo PK parameters for dose regimen design.

Anti-Parasitic Drug Development: Toxoplasma gondii as a Unique Differentiation Niche

Myrislignan is the only 8-O-4′-neolignan with validated, peer-reviewed anti-T. gondii efficacy data, including in vitro EC50 (32.41 μg/mL), host cell invasion inhibition (87% reduction at 70 μg/mL), a defined selectivity window (CC50/EC50 > 4.1), and confirmatory in vivo parasite burden reduction in murine tissues. [1] For toxoplasmosis drug discovery programs, myrislignan procurement is mandatory—no other 8-O-4′-neolignan (machilin D, oleiferin F, myristargenol A, licarin A) has published anti-T. gondii activity. The established mechanism of mitochondrial dysfunction (ΔΨm reduction, ATP depletion) provides a testable hypothesis for medicinal chemistry optimization. Researchers should note the low oral bioavailability (F = 1.97%) when designing in vivo efficacy protocols and consider intraperitoneal administration or formulation strategies to enhance systemic exposure. [2]

Oncology Research: Lung Adenocarcinoma (A549) and Gastric Carcinoma (SGC-7901) with In Vivo Xenograft Validation

Myrislignan's dual in vitro/in vivo validation in A549 lung adenocarcinoma—including MTT-based proliferation inhibition, apoptosis and cell cycle arrest induction (Hoechst flow cytometry), and tumor growth reduction at 3–8 mg/kg in a mouse xenograft model—provides a translational data package superior to any other 8-O-4′-neolignan. [1] The additional validation in SGC-7901 gastric cancer cells (IC50 16.13 μM) with defined PI3K/AKT/BAX/Caspase-3/Caspase-9 pathway modulation extends its oncology applicability. [2] Researchers procuring myrislignan for oncology studies benefit from established in vivo dosing benchmarks (3–8 mg/kg for xenograft studies) and mechanistic pathway data (MAPK, EGFR, PI3K/AKT) that enable rational combination therapy design. The absence of comparable in vivo oncology data for machilin D (limited to triple-negative breast cancer), oleiferin F, or myristargenol A makes myrislignan the evidence-preferred choice for lung or gastric cancer research programs.

Pharmacokinetic Reference Standard: Method Development and Bioanalytical Validation Using a Fully Characterized Neolignan

Myrislignan's comprehensively characterized murine pharmacokinetic profile—validated LC-MS/MS method (LLOQ = 1 ng/mL, r² = 0.9973, inter-/intra-day RSD < 10%), defined oral bioavailability (F = 1.97%), and reported IP parameters (Cmax = 3,870 ± 1,200 ng/mL, AUC0–t = 2,050 ± 532 h·ng/mL, T1/2 = 0.692 ± 0.386 h)—positions it as an ideal reference compound for bioanalytical method development and PK/PD modeling of neolignan libraries. [1] For laboratories establishing LC-MS/MS quantification protocols for 8-O-4′-neolignans, myrislignan offers the only published, fully validated method with defined chromatographic conditions (ACE Ultracore Super C18 column, 0.1% formic acid/acetonitrile gradient, 0.4 mL/min flow rate) and dehydrodiisoeugenol as internal standard. [2] This eliminates method development overhead and ensures cross-study comparability when screening structurally related neolignans.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Myrislignan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.